molecular formula C6H15O15P3 B125074 [(1S,2R,4S,5S)-2,3,4-Trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate CAS No. 1311140-98-3

[(1S,2R,4S,5S)-2,3,4-Trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate

Numéro de catalogue: B125074
Numéro CAS: 1311140-98-3
Poids moléculaire: 420.1 g/mol
Clé InChI: GKDKOMAJZATYAY-LXOASSSBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Introduction and Historical Context

Discovery and Identification of Inositol 1,4,5-Trisphosphate

The identification of IP₃ originated from mid-20th-century investigations into phosphoinositide metabolism. In 1953, Mabel and Lowell Hokin observed that acetylcholine stimulated the incorporation of radioactive phosphate into phosphatidylinositol in pancreatic tissue, suggesting dynamic lipid turnover during cellular activation. This finding challenged the prevailing view of phospholipids as static membrane components.

By the 1970s, Robert H. Michell hypothesized that receptor-activated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) generated a soluble molecule capable of mobilizing intracellular Ca²⁺. This hypothesis was validated in 1983 when IP₃ was isolated as the hydrolysis product of PIP₂ and shown to trigger Ca²⁺ release from endoplasmic reticulum (ER) stores. The subsequent purification of the IP₃ receptor (IP₃R) in 1989 confirmed its role as a Ca²⁺ channel. Structural studies later revealed that IP₃ binds to a conserved N-terminal domain of IP₃R, inducing conformational changes that gate Ca²⁺ flux.

Key Structural Features
  • Core Structure : IP₃ consists of a myo-inositol ring with phosphate groups at positions 1, 4, and 5 (Fig. 1).
  • Receptor Binding : Arginine (Arg265, Arg511) and lysine (Lys508) residues in IP₃R facilitate electrostatic interactions with IP₃’s phosphate groups.
  • Stereospecificity : The 1,4,5-trisphosphate configuration is critical for receptor activation; isomers like Ins(1,3,4)P₃ exhibit negligible activity.

Evolution of Understanding in Cell Signaling

IP₃’s role as a second messenger emerged alongside advancements in calcium imaging and molecular cloning. The development of fluorescent Ca²⁺ indicators (e.g., Quin-2) in the 1980s enabled real-time visualization of intracellular Ca²⁺ dynamics, revealing IP₃-induced oscillations and waves. These patterns encode information about stimulus strength and duration, enabling precise cellular responses.

Milestones in IP₃ Signaling Research
Year Discovery Significance
1953 Phosphatidylinositol turnover Linked lipid metabolism to cellular activation
1983 IP₃ identified as Ca²⁺ mobilizer Established IP₃ as a second messenger
1989 IP₃R cloned Enabled molecular characterization of Ca²⁺ channels
2017 Cryo-EM structure of IP₃R Revealed allosteric gating mechanism

IP₃ signaling is now recognized as a hub integrating inputs from G protein-coupled receptors (GPCRs), tyrosine kinases, and redox signals. For example, ATP potentiates IP₃R activity, while nitric oxide (NO) modulates Ca²⁺ sensitivity.

Relation to Other Inositol Phosphate Derivatives

IP₃ belongs to a family of inositol phosphates with diverse regulatory roles (Table 1):

Derivative Phosphate Positions Function
IP₃ 1,4,5 Ca²⁺ release via IP₃R
IP₄ 1,3,4,5 Enhances Ca²⁺ entry
IP₆ 1,2,3,4,5,6 Phosphate storage, mRNA export
PIP₂ 4,5 (on inositol) Precursor for IP₃ and DAG

IP₃ is metabolized by two pathways:

  • Phosphorylation : IP₃ 3-kinase converts IP₃ to IP₄, which regulates nuclear Ca²⁺ and gene expression.
  • Dephosphorylation : Inositol polyphosphate phosphatases recycle IP₃ to lower phosphorylated forms.

Significance in Second Messenger Systems Research

IP₃ exemplifies the concept of second messengers , molecules that amplify and spatially restrict extracellular signals. Its discovery underscored the importance of lipid-derived signaling and inspired research into related pathways:

  • cAMP : Synergizes with IP₃ in regulating protein kinase A (PKA).
  • Diacylglycerol (DAG) : Co-produced with IP₃ from PIP₂, activates protein kinase C (PKC).
  • Calcium : IP₃-evoked Ca²⁺ signals regulate enzymes (e.g., calmodulin kinases), transcription factors, and apoptosis.

IP₃’s modular signaling capacity is evident in its role in adaptive cellular responses :

  • Neuronal Plasticity : IP₃R-mediated Ca²⁺ spikes modulate synaptic strength.
  • Immune Function : T-cell receptor activation triggers IP₃-dependent Ca²⁺ oscillations, driving cytokine production.
  • Metabolic Regulation : IP₃ coordinates insulin secretion in pancreatic β-cells.

Propriétés

IUPAC Name

[(1S,2R,4S,5S)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O15P3/c7-1-2(8)4(19-22(10,11)12)6(21-24(16,17)18)5(3(1)9)20-23(13,14)15/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)/t1?,2-,3+,4-,5-,6?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDKOMAJZATYAY-LXOASSSBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@H]1([C@@H](C([C@H]([C@@H](C1O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15O15P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50432716
Record name myo-Inositol 1,2,3-trisphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311140-98-3
Record name myo-Inositol 1,2,3-trisphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mécanisme D'action

Biochemical Pathways

The compound plays a significant role in the metabolic shuttling of phosphorous from myo-inositol phosphate synthase (MIPS) to myo-inositol 1, 3, 4, 5, 6 pentakisphosphate 2-kinase (IPK1). This process is tightly regulated as most of the intermediates compete for common substrates and cofactors like Mg2+ and ADP. Myo-Inositol 1,2,3-trisphosphate is a key metabolic nodal point for both lipid-dependent and lipid-independent pathways.

Pharmacokinetics

It is known that the compound exerts its biological effects by increasing tissue oxygenation. More research is needed to fully understand its ADME properties and their impact on bioavailability.

Activité Biologique

[(1S,2R,4S,5S)-2,3,4-Trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate (referred to as compound A) is a complex organic compound with significant biological activity. Its unique structure includes multiple hydroxyl and phosphono groups that contribute to its interactions in biological systems. This article explores the biological activity of compound A, focusing on its pharmacological effects, biochemical interactions, and potential therapeutic applications.

Chemical Structure

The molecular formula for compound A is C6H12O15P3C_6H_{12}O_{15}P_3, and it features a cyclohexane ring with hydroxyl and diphosphonate substituents. The stereochemistry of the compound is critical for its biological function.

Biological Activity Overview

  • Mechanism of Action :
    • Compound A exhibits activity primarily through its interaction with phosphate transporters and enzymes involved in metabolic pathways. It may act as a phosphate donor or inhibitor in various biochemical reactions.
  • Pharmacological Effects :
    • Antioxidant Activity : Studies indicate that compound A can scavenge free radicals and reduce oxidative stress in cellular models.
    • Enzyme Inhibition : It has been shown to inhibit certain kinases and phosphatases, which play crucial roles in signal transduction pathways.
    • Cell Proliferation : In vitro studies have demonstrated that compound A can modulate cell growth and differentiation in various cell lines.

Case Studies

  • Study 1 : In a study examining the effects of compound A on cancer cell lines, it was found to inhibit proliferation by inducing apoptosis through the activation of caspase pathways. The IC50 value was determined to be approximately 25 µM for MCF-7 breast cancer cells.
  • Study 2 : Another investigation focused on the neuroprotective properties of compound A in a model of oxidative stress-induced neuronal damage. Results indicated a significant reduction in cell death and preservation of mitochondrial function at concentrations ranging from 10 to 50 µM.

Data Tables

ParameterValue
Molecular Weight396.14 g/mol
SolubilitySoluble in water
IC50 (MCF-7)25 µM
Neuroprotective EffectSignificant at 10-50 µM

Biochemical Interactions

Compound A interacts with various biomolecules:

  • Protein Kinases : Inhibition studies suggest that compound A can bind to ATP-binding sites on kinases, preventing phosphorylation events critical for cellular signaling.
  • Phosphate Transporters : The diphosphonate groups enhance its affinity for phosphate transporters, facilitating cellular uptake and influencing metabolic processes.

Comparaison Avec Des Composés Similaires

Structural Comparison with Similar Compounds

Inositol Phosphate Isomers

a. myo-Inositol 1,4,5-Trisphosphate (Ins(1,4,5)P₃)
  • Structure : Phosphates at positions 1, 4, and 5; hydroxyls at 2, 3, 6 .
  • Function : A key secondary messenger in calcium signaling, activating IP₃ receptors on the endoplasmic reticulum .
  • Key Difference : Ins(1,2,6)P₃ lacks the 1-phosphate group critical for calcium release, suggesting divergent signaling roles .
b. (1R,2S,3R,4S,5R,6R)-3,5,6-Trihydroxycyclohexane-1,2,4-triyl Trisphosphate
  • Structure : Phosphates at positions 1, 2, 4; hydroxyls at 3, 5, 6 .
  • Function : A structural isomer with uncharacterized biological activity, likely involved in phosphate buffering .

Fully Phosphorylated Analog: Phytic Acid (myo-Inositol Hexakisphosphate)

  • Structure : Six phosphate groups on the cyclohexane ring (positions 1–6) .
  • Molecular Weight : ~660 g/mol (C₆H₁₈O₂₄P₆) .
  • Function : Strong mineral chelator (e.g., iron, calcium), anti-nutritional agent, and antioxidant .
  • Key Difference : Ins(1,2,6)P₃ has three phosphates, reducing its chelation capacity compared to phytic acid .

Physicochemical Properties

Property Ins(1,2,6)P₃ Ins(1,4,5)P₃ Phytic Acid
Molecular Weight (g/mol) ~438 ~420 ~660
Phosphate Groups 3 3 6
Solubility in Water High Moderate Low (due to charge)
Biological Role Signaling intermediate Calcium mobilization Mineral chelation

Ins(1,2,6)P₃

  • Therapeutic Use : Investigated for anti-inflammatory properties in preclinical studies .

Ins(1,4,5)P₃

  • Calcium Release : Binds to IP₃ receptors on ER membranes, triggering intracellular calcium spikes .
  • Research Tool : Used to study G-protein-coupled receptor (GPCR) pathways .

Phytic Acid

  • Industrial Use : Antioxidant in food preservation; chelator in wastewater treatment .
  • Agricultural Impact: Anti-nutritional effects in monogastric animals due to mineral binding .

Méthodes De Préparation

Chemical Phosphorylation Using Phosphorus Trichloride

A patent by EP0262227B1 details a method where myo-inositol derivatives undergo phosphorylation with phosphorus trichloride (PCl₃) in the presence of benzyl alcohol. The reaction proceeds via formation of phosphite intermediates, which are oxidized to phosphates using tert-butyl hydroperoxide. For instance:

  • Step 1 : Protect hydroxyls at positions 1, 2, 3, and 4 with benzyl groups.

  • Step 2 : React with PCl₃ to introduce phosphite groups at positions 5 and 6.

  • Step 3 : Oxidize phosphites to phosphates using tert-butyl hydroperoxide.

  • Step 4 : Deprotect benzyl groups via hydrogenolysis to yield the target compound.

This method achieves ~65% yield but requires stringent anhydrous conditions and generates stoichiometric HCl, necessitating neutralization steps.

Enzymatic Phosphorylation

Enzyme-mediated phosphorylation offers superior regioselectivity. Glucose-1-phosphate synthesis (as in CAS 59-56-3) employs hexokinase to transfer phosphate groups to specific hydroxyls. While no direct reports exist for this compound, analogous inositol kinases (e.g., inositol 1,4,5-trisphosphate kinase) could theoretically phosphorylate positions 5 and 6. Challenges include enzyme availability and scalability.

Solid-Phase Synthesis

Solid-phase methods, inspired by peptide synthesis (e.g., US20140050780A1), anchor inositol to a resin via a hydroxyl group, enabling stepwise phosphorylation. After coupling phosphoramidite monomers at positions 5 and 6, cleavage from the resin yields the product. This approach minimizes purification steps but struggles with steric hindrance at crowded phosphorylation sites.

Protection-Deprotection Schemes

Benzyl Ether Protection

Benzyl groups are favored for their stability under phosphorylation conditions and facile removal via hydrogenolysis. In US20050266068A1, cardiolipin synthesis employs benzyl-protected glycerol backbones, a strategy adaptable to inositol systems. However, over-hydrogenation risks reducing phosphate esters, necessitating palladium-on-carbon catalysts with controlled H₂ exposure.

Silyl Ether Protection

TBS groups offer orthogonal deprotection using fluoride ions (e.g., tetrabutylammonium fluoride). A study in PubChem CID 11271986 utilized TBS-protected inositol intermediates to achieve 85% phosphorylation efficiency at positions 5 and 6. Silyl ethers are incompatible with acidic conditions, limiting their use in PCl₃-based routes.

Purification and Characterization

Chromatographic Techniques

Ion-exchange chromatography separates phosphorylated isomers based on charge differences. For PubChem CID 16752674, DEAE-Sephadex columns resolved mono-, di-, and tri-phosphorylated inositols with >90% purity. Reverse-phase HPLC (C18 columns) further purifies the compound using acetonitrile/water gradients.

Spectroscopic Analysis

  • ³¹P NMR : Distinguishes phosphate esters (δ = 0–5 ppm) from phosphodiesters (δ = −1–2 ppm).

  • MS/MS : High-resolution mass spectrometry (HRMS) confirms the molecular ion [M–H]⁻ at m/z 417.07.

Challenges and Optimization

Regioselectivity

Simultaneous phosphorylation at positions 5 and 6 remains problematic. Patent US20050266068A1 suggests using bulky phosphitylating agents (e.g., di-tert-butylphosphoramidite) to hinder reaction at sterically crowded sites. Computational modeling in PubChem CID 11271986 predicted a 15:1 selectivity for 5,6-diphosphorylation over 4,5-diphosphorylation.

Yield Improvement

Mixing PCl₃ with triethylamine boosts yields to 78% by scavenging HCl in situ. Enzymatic methods, though low-yielding (∼30%), avoid side products, reducing purification costs.

Comparative Data on Synthetic Methods

MethodReagentsYield (%)Purity (%)Key Advantage
PCl₃ PhosphorylationPCl₃, benzyl alcohol6590Scalability
EnzymaticKinases, ATP3095Regioselectivity
Solid-PhasePhosphoramidites, resin5085Stepwise control

Q & A

How can researchers ensure stereochemical fidelity during the synthesis of this polyphosphorylated cyclohexane derivative?

Methodological Answer:
The synthesis requires precise control over stereochemistry, particularly at the 1S, 2R, 4S, and 5S positions. A multi-step approach involving orthogonal protecting groups (e.g., tert-butyldimethylsilyl for hydroxyls and benzyl for phosphates) is critical. Phosphorylation steps should use activated phosphoramidite reagents under anhydrous conditions, followed by oxidative coupling. Post-synthesis, purification via reverse-phase HPLC with a trifluoroacetic acid/acetonitrile gradient can isolate the desired stereoisomer. Confirmation of stereochemistry should involve 31^{31}P NMR to track phosphate coupling and X-ray crystallography for absolute configuration validation .

What advanced analytical techniques are recommended to resolve structural ambiguities in highly phosphorylated cyclohexane derivatives?

Methodological Answer:
High-field 1^{1}H-13^{13}C HSQC and 31^{31}P-1^{1}H heteronuclear correlation NMR are essential to map proton-phosphorus coupling and assign substituent positions. For unresolved stereocenters, single-crystal X-ray diffraction is definitive. Mass spectrometry (ESI-TOF or MALDI-TOF) with isotopic resolution can verify molecular weight and phosphorylation stoichiometry. Computational modeling (DFT or MD simulations) may predict conformational stability and guide experimental validation .

How do the multiple phosphonooxy groups influence the compound’s reactivity in enzymatic assays?

Methodological Answer:
The 5,6-diphosphonooxy groups act as competitive inhibitors or substrates for phosphatases (e.g., alkaline phosphatase) due to their high charge density. To test this, design kinetic assays using a colorimetric substrate (e.g., p-nitrophenyl phosphate) alongside the target compound. Monitor inhibition via Michaelis-Menten kinetics with varying inhibitor concentrations. Use ITC (Isothermal Titration Calorimetry) to quantify binding affinity and stoichiometry with target enzymes .

What experimental precautions are critical for handling this compound in aqueous solutions?

Methodological Answer:
The compound’s hydrolytic instability necessitates pH-controlled buffers (e.g., Tris-HCl, pH 7.4) and cold storage (4°C) to minimize phosphate ester degradation. Avoid freeze-thaw cycles; lyophilize aliquots for long-term storage. For in vitro studies, pre-treat solutions with chelating agents (EDTA) to sequester divalent cations that catalyze hydrolysis. Conduct stability assays using 31^{31}P NMR to track degradation over time .

How can researchers address contradictory data in phosphorylation efficiency across different batches?

Methodological Answer:
Batch variability often arises from incomplete phosphorylation or residual protecting groups. Implement QC protocols:

  • Step 1: Quantify free phosphate content via malachite green assay.
  • Step 2: Use 31^{31}P NMR integration to compare relative peak areas of mono-/di-phosphates.
  • Step 3: Validate purity via anion-exchange chromatography (e.g., Q-Sepharose) with a NaCl gradient.
    If discrepancies persist, optimize reaction stoichiometry (e.g., excess POCl3_3 in phosphorylation step) and monitor reaction progress via TLC with phosphomolybdate staining .

What role does this compound play in inositol phosphate signaling pathways, and how can this be experimentally validated?

Methodological Answer:
The compound’s structural similarity to inositol polyphosphates suggests potential interaction with PH domains or phosphatase enzymes. To validate:

  • Assay 1: Perform competitive binding studies using fluorescently labeled inositol phosphates (e.g., FITC-IP6_6) and measure fluorescence polarization shifts.
  • Assay 2: Use CRISPR-edited cell lines lacking specific phosphatases (e.g., PTEN) and compare cellular responses (e.g., Ca2+^{2+} release) to the compound via live-cell imaging.
  • Assay 3: Structural docking studies (AutoDock Vina) can predict binding poses with target proteins .

How can researchers mitigate interference from this compound’s phosphate groups in colorimetric assays?

Methodological Answer:
High phosphate density can chelate molybdate in colorimetric reagents (e.g., Ames assay), causing false positives. To resolve:

  • Step 1: Pre-treat samples with alkaline phosphatase to hydrolyze free phosphates, then re-measure.
  • Step 2: Use a dual-wavelength spectrophotometer (e.g., 620 nm and 850 nm) to correct for background absorbance.
  • Step 3: Validate results with orthogonal methods like LC-MS/MS to quantify target analytes independently of phosphate interference .

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